Calotropin is a toxic cardenolide glycoside primarily derived from plants in the genus Calotropis, which belong to the family Asclepiadoideae. This compound is characterized by its steroid-like structure and is closely related to other cardenolides such as calactin, calotoxin, and uscharin, all of which share a common precursor known as calotropagenin. Calotropin exhibits significant pharmacological properties, including cytotoxic effects against various cancer cell lines, making it a subject of interest in medicinal chemistry and pharmacology .
Calotropin exhibits a range of biological activities:
Synthesis methods for calotropin are primarily focused on extracting it from natural sources or through chemical synthesis. The extraction involves isolating the compound from the latex of Calotropis procera or Calotropis gigantea. Chemical synthesis approaches include:
Calotropin has several applications:
Research into the interactions of calotropin with biological systems has revealed:
Calotropin shares structural and functional similarities with several other cardenolides. Here are some notable compounds:
Compound Name | Source Plant | Biological Activity |
---|---|---|
Calactin | Calotropis species | Similar anticancer properties |
Calotoxin | Calotropis species | Cardiotoxic effects similar to calotropin |
Uscharin | Calotropis species | Antimicrobial activity |
Digitoxin | Digitalis purpurea | Used in treating heart conditions; better studied than calotropin |
Calotropin is unique due to its pronounced selectivity towards certain cancer cell lines, particularly triple-negative breast cancer cells. Its mechanism involving Na+/K+-ATPase inhibition distinguishes it from other cardenolides that may not exhibit such targeted cytotoxicity. Additionally, its dual role as both a potential therapeutic agent and a toxic compound emphasizes its complexity and importance in pharmacological research .
Calotropin is a cardenolide glycoside with the molecular formula C29H40O9 and a molecular weight of 532.63 grams per mole [1] [2]. The compound possesses a highly specific structure characteristic of cardenolides, comprising a steroid backbone linked to a sugar moiety through a distinctive dioxane bridge system [1] [3].
The molecular structure consists of a pregnane-type steroid nucleus with specific hydroxylation patterns and an attached butenolide ring at position C-17, which is characteristic of all cardenolides [4]. The steroid backbone exhibits the trans-junction between A/B rings, which is a distinctive feature of cardenolides isolated from the milkweed family Asclepiadaceae, distinguishing them from other cardiac glycosides such as digitoxin and digoxin that have cis-junctions [5].
A defining structural feature of calotropin is the presence of an aldehyde functionality at carbon-19 (C-19), which only occurs in specific cardenolide classes including those found in Calotropis species [6]. This aldehyde group represents a significant structural difference compared to many other cardiac glycosides and contributes to the unique biological activity profile of calotropin [6].
Calotropin exhibits absolute stereochemistry with 13 out of 13 defined stereocenters, indicating a highly rigid three-dimensional structure [7]. The complete stereochemical assignment includes multiple chiral centers throughout both the steroid backbone and the sugar moiety, which are critical for the biological activity of the compound [7].
The stereochemical configuration at the C-2 and C-3 positions is particularly significant, featuring a 2α,3β-trans-diol arrangement [6] [5]. This specific configuration enables the formation of the characteristic dioxane bridge that connects the steroid backbone to the sugar moiety, representing a unique structural feature among cardenolides [5]. The trans-diol configuration at these positions differs from the more common 3β-OH attachment found in digitoxin and digoxin [5].
The butenolide ring at C-17 maintains the β-orientation characteristic of cardenolides, and the tertiary hydroxyl group at C-14 adopts the β-configuration essential for cardiac glycoside activity [4] [8]. The spatial arrangement of these functional groups creates the specific three-dimensional architecture necessary for interaction with the sodium-potassium adenosine triphosphatase enzyme [1].
Calotropin exhibits specific physicochemical properties that reflect its complex molecular structure. The compound has a melting point of 221-223°C, indicating significant thermal stability under normal conditions [3] [6]. However, it demonstrates thermal lability at temperatures exceeding 100°C, particularly when stored for extended periods [8].
The compound contains three hydrogen bond donors and nine hydrogen bond acceptors [6]. This hydrogen bonding capacity influences its solubility characteristics and intermolecular interactions. Calotropin demonstrates low water solubility due to its predominantly lipophilic nature, which is consistent with its steroid-based structure [9].
The molecular architecture includes a significant polar component contributed by the hydroxyl groups and the sugar moiety, while the steroid backbone provides lipophilic character. This amphiphilic nature affects the compound's membrane permeability and distribution characteristics within biological systems [9].
Property | Value |
---|---|
Molecular Formula | C29H40O9 |
Molecular Weight | 532.63 g/mol |
Melting Point | 221-223°C |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 9 |
Stereochemistry | Absolute (13/13 stereocenters) |
Solubility | Low water solubility |
Thermal Stability | Labile above 100°C |
Calotropin shares close structural similarities with other cardenolides isolated from Calotropis species, particularly calactin and calotoxin [3] [10]. All three compounds are derived from the same precursor, calotropagenin, and exhibit similar core structural features [3] .
Calactin possesses an identical molecular formula (C29H40O9) and molecular weight (532.63 g/mol) to calotropin [12] [13]. However, calactin differs in its stereochemical configuration at specific positions, particularly at the sugar moiety attachment sites [13] [14]. Both compounds feature the characteristic dioxane bridge system connecting the steroid to the sugar unit, but with different spatial arrangements [13].
Calotoxin represents a more highly hydroxylated analog with the molecular formula C29H40O10 and molecular weight of 548.60 grams per mole [9] [15]. The additional oxygen atom in calotoxin corresponds to an extra hydroxyl group, resulting in increased polarity compared to calotropin [9]. This structural modification affects the compound's physicochemical properties, including its topological polar surface area (152.00 Ų) and hydrogen bonding capacity (4 donors, 10 acceptors) [9].
All three compounds share the distinctive aldehyde functionality at C-19, which is characteristic of cardenolides from the Calotropis family [6]. They also maintain the 2α,3β-trans-diol configuration essential for the dioxane bridge formation [6]. The compounds frequently occur together in plants of the genus Calotropis and exhibit comparable biological activities, though with varying potencies [3] [10].
Calotropin exhibits significant structural similarities to established cardiac glycosides such as digitoxin and digoxin, while maintaining distinctive features that differentiate it from these classical therapeutics [5] [16]. Like digitoxin, calotropin possesses the fundamental cardenolide structure consisting of a steroid backbone with a butenolide ring at C-17 [4].
The most significant structural difference lies in the sugar attachment mechanism. While digitoxin and digoxin are connected to their sugar moieties through a single 3β-OH group, calotropin employs a dual attachment system through both C-2α and C-3β positions, creating the characteristic dioxane bridge [5]. This represents a fundamental architectural difference that affects both the conformational flexibility and biological activity profile [5].
Both calotropin and digitoxin share the essential 14β-hydroxyl group and the butenolide ring configuration necessary for cardiac glycoside activity [16] [8]. However, calotropin's unique aldehyde functionality at C-19 distinguishes it from digitoxin, which lacks this feature [6]. This aldehyde group contributes to the enhanced cytotoxic properties observed with calotropin compared to traditional cardiac glycosides [6].
The biosynthetic pathways of calotropin and digitoxin share common initial steps, particularly in the formation of the steroid backbone from cholesterol precursors [3]. However, the pathways diverge during the sugar attachment phase, with calotropin requiring additional enzymatic modifications to achieve its distinctive dioxane bridge configuration [3].
Structure-activity relationship studies of calotropin and related cardenolides have revealed critical structural features responsible for biological activity [17] [18]. The aldehyde functionality at C-19 emerges as a crucial determinant of enhanced biological activity, particularly for cytotoxic effects against cancer cell lines [17] [18].
The dioxane bridge system between the aglycone and sugar moiety represents another essential structural feature for biological activity [17]. Studies demonstrate that compounds maintaining this bridging system exhibit significantly enhanced activity compared to those with conventional sugar attachments [17]. The rigid spatial arrangement imposed by the dioxane bridge likely optimizes the molecular conformation for target protein interactions [17].
The β-configuration of substituents at positions C-2' and C-3' of the sugar moiety contributes positively to biological activity [17]. Compounds with α-configurations at these positions show reduced activity, emphasizing the importance of precise stereochemical arrangements [17]. Conversely, hydroxyl groups at positions C-15, C-16, and C-4' demonstrate negative effects on activity, suggesting that excessive hydroxylation can impair target binding [17].
Research indicates that calotropin exhibits binding affinities for interleukin-2 inducible T cell kinase with a Ki value of -8.7 kcal/mol [10]. This binding affinity, while lower than calactin (-10.3 kcal/mol), remains significant and contributes to the compound's anticancer activity [10]. The structure-activity relationships suggest that subtle modifications in stereochemistry and functional group positioning can substantially impact biological potency [10].
The butenolide ring configuration maintains critical importance for all cardenolide activities [4] [19]. The specific orientation and electronic properties of this lactone ring are essential for interaction with the sodium-potassium adenosine triphosphatase enzyme, the primary target responsible for cardiac effects [4]. Modifications to this ring system typically result in complete loss of cardiac glycoside activity [19].
Structural Feature | Impact on Activity | Reference Compounds |
---|---|---|
Aldehyde at C-19 | Enhanced cytotoxic activity | Calotropin vs. digitoxin |
Dioxane bridge | Increased binding affinity | Calotropin vs. conventional glycosides |
β-Configuration at C-2', C-3' | Positive contribution | Active cardenolides |
Hydroxyl at C-15, C-16, C-4' | Negative impact | Inactive analogs |
Butenolide ring | Essential for all activity | All active cardenolides |